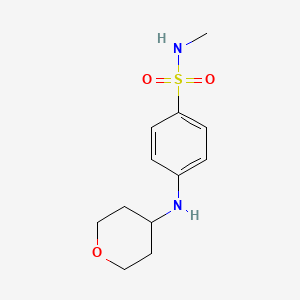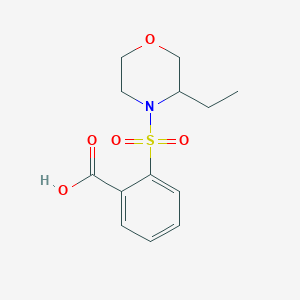
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide, also known as SU6656, is a chemical compound that has been widely studied for its potential applications in scientific research. SU6656 is a selective inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. In
Mecanismo De Acción
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide works by binding to the ATP-binding site of Src family kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes such as cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit tumor angiogenesis. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. However, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide can also have off-target effects on other kinases, which may limit its specificity and effectiveness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its selectivity for Src family kinases, which allows for the specific inhibition of these kinases without affecting other cellular processes. Additionally, N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied and has a well-established mechanism of action. However, one limitation of using N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide is its potential off-target effects on other kinases, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, osteoporosis, and Alzheimer's disease. Additionally, further studies are needed to elucidate the off-target effects of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide on other kinases and to develop more specific inhibitors of Src family kinases. Finally, the development of new synthesis methods for N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide may improve its yield and purity, which could facilitate its use in scientific research.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine. The resulting product is then purified and treated with a mixture of hydrazine hydrate and ethanol to yield N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide. The overall yield of the synthesis method is approximately 20-30%.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide has been extensively studied in various scientific research fields due to its potential as a selective inhibitor of Src family kinases. Src family kinases are involved in various cellular processes such as cell growth, differentiation, and survival, and their dysregulation has been linked to the development and progression of various diseases such as cancer, osteoporosis, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-3-4-12(2)16(9-11)21(19,20)18-14-5-6-15-13(10-14)7-8-17-15/h3-6,9-10,17-18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMSYABMZMPTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)